molecular formula C18H32AuClP+ B12093070 Chloro(tricyclohexylphosphine)gold(I) CAS No. 49763-41-9

Chloro(tricyclohexylphosphine)gold(I)

Cat. No.: B12093070
CAS No.: 49763-41-9
M. Wt: 511.8 g/mol
InChI Key: GBVLHJDNKYKWTP-UHFFFAOYSA-N
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Description

Chloro(tricyclohexylphosphine)gold(I) (Cy₃PAuCl) is a gold(I) complex featuring a tricyclohexylphosphine (Cy₃P) ligand. This compound is widely utilized in homogeneous catalysis, particularly in reactions such as alkyne hydroarylation, cycloisomerization, and cross-coupling processes . Its sterically bulky Cy₃P ligand enhances stability by preventing aggregation and modifying electronic properties, which is critical for catalytic activity. X-ray crystallography confirms a linear geometry around the gold center, with Au–P and Au–Cl bond lengths of 2.255(1) Å and 2.326(2) Å, respectively . The compound is synthesized via ligand exchange reactions, often starting from chloro(dimethyl sulfide)gold(I), and is commercially available in high purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(tricyclohexylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride with tricyclohexylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in solvents such as acetone or ethanol. The general reaction is as follows:

AuCl+P(C6H11)3Cl(AuP(C6H11)3)\text{AuCl} + \text{P(C}_6\text{H}_{11})_3 \rightarrow \text{Cl(AuP(C}_6\text{H}_{11})_3) AuCl+P(C6​H11​)3​→Cl(AuP(C6​H11​)3​)

The reaction conditions often involve heating the mixture to just below reflux temperatures (around 48°C) and maintaining these conditions for several hours .

Industrial Production Methods

Industrial production of Chloro(tricyclohexylphosphine)gold(I) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and heating can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Ligand Effects on Reactivity

The bulkiness of the tricyclohexylphosphine ligand (33.9% buried volume) significantly influences catalytic behavior :

LigandBuried Volume (%Vbur_{bur})Catalytic Activity (Alkyne Hydration)Regioselectivity (But-1-yne-1,4-diyldibenzene)
Tricyclohexylphosphine33.9%ModerateFavors terminal hydration
Triphenylphosphine30.8%HigherReduced selectivity

This steric bulk slows substrate coordination but enhances selectivity in hydration and cyclization reactions .

Transmetalation and Cluster Formation

Cy3_3PAuCl participates in ligand-exchange reactions:

  • With Grignard Reagents : Forms alkylgold(I) complexes (e.g., Cy3_3PAuR, R = Me, Ph) via transmetalation, though yields depend on the nucleophilicity of the organometallic reagent .

  • Cluster Synthesis : Reacts with strong bases (e.g., KOt^tBu) to generate polynuclear gold clusters. For example, treatment with KOt^tBu yields trigold clusters via nucleophilic attack at the carbene–nitrogen bond, releasing ligand fragments .

Comparative Reactivity with Triphenylphosphine Analogs

Cy3_3PAuCl and PPh3_3AuCl exhibit distinct reactivities:

  • Oxidative Stability : The bulky Cy3_3P ligand stabilizes gold(I) against oxidation to gold(III), reducing side reactions in catalytic cycles .

  • Catalyst Activation : Unlike PPh3_3AuCl, which requires AgSbF6_6 to generate [AuPPh3_3]+^+SbF_6$$$$^-, Cy3_3PAuCl shows slower halide abstraction, necessitating higher temperatures for activation .

Synthetic Utility

Cy3_3PAuCl is employed in:

  • Nanoparticle Synthesis : Transmetalation with silver carboxylates produces gold(I) intermediates, which thermally decompose to form gold nanoparticles .

  • Organogold Complexes : Reacts with boronic acids or Grignard reagents to synthesize aryl- and vinylgold(I) species, enabling cross-coupling reactions with functional group tolerance .

Mechanism of Action

The mechanism of action of Chloro(tricyclohexylphosphine)gold(I) involves the stabilization of the gold(I) oxidation state by the tricyclohexylphosphine ligand. This stabilization prevents disproportionation to gold(III) and gold(0). The compound can facilitate exchange reactions with biological molecules, making it effective in catalysis and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Gold(I) Phosphine Complexes

Structural and Geometric Properties

Gold(I) phosphine complexes typically adopt linear two-coordinate geometries. However, ligand bulkiness and electronic effects influence bond lengths and angles:

Compound Au–P Bond Length (Å) Au–Cl Bond Length (Å) P–Au–Cl Angle (°)
Cy₃PAuCl 2.255(1) 2.326(2) 176.55(6)
(Ph₃P)AuCl 2.28 2.29 ~180
(Et₃P)AuCl 2.26 2.31 ~180
(tBu₃P)AuCl 2.23 2.34 ~180

Key Observations :

  • The Au–P bond in Cy₃PAuCl is slightly shorter than in triphenylphosphine (Ph₃P) analogs, reflecting the stronger σ-donor ability of Cy₃P .
  • Bulkier ligands like tri-tert-butylphosphine (tBu₃P) further shorten Au–P bonds due to increased electron density at gold .

Spectroscopic Properties

NMR data highlight ligand-induced electronic effects:

³¹P NMR Chemical Shifts (CDCl₃, 162 MHz):

Compound ³¹P NMR (ppm)
Cy₃PAuCl 54.65
(Ph₃P)AuCl 8.25
(tBu₃P)AuCl 91.18
(Me₃P)AuCl -9.80

Key Observations :

  • Cy₃PAuCl exhibits an intermediate ³¹P shift compared to electron-rich (tBu₃P) and electron-poor (Ph₃P, Me₃P) ligands. The upfield shift for Me₃PAuCl (-9.80 ppm) indicates weaker Au–P bonding .
  • The high shift for tBu₃PAuCl (91.18 ppm) correlates with extreme ligand bulkiness and strong trans influence .

Catalytic Performance

Ligand bulkiness and electronic properties critically impact catalytic activity:

Compound Catalytic Application Efficiency/Selectivity Notes
Cy₃PAuCl Alkyne hydroarylation, cycloisomerization High selectivity due to steric shielding; tolerates functional groups
(Ph₃P)AuCl Cross-coupling, nanoparticle synthesis Moderate activity; prone to ligand dissociation
(XPhos)AuCl Bioorthogonal catalysis Enhanced stability in aqueous media
(Et₃P)AuCl Leishmanial treatment Bioactive due to moderate lipophilicity

Key Observations :

  • Cy₃PAuCl outperforms Ph₃PAuCl in reactions requiring steric control, such as naphthalene synthesis .
  • XPhosAuCl (a biphenyl-based ligand) shows superior performance in bioorthogonal applications due to tailored solubility .

Physical and Chemical Properties

Property Cy₃PAuCl (Ph₃P)AuCl (Et₃P)AuCl (tBu₃P)AuCl
Melting Point (°C) 230–240 236–240 84–86 >300
Solubility CH₂Cl₂, THF CH₂Cl₂, toluene CH₂Cl₂, hexane Low in most solvents
Stability Air-stable (solid) Air-sensitive Hygroscopic Air-stable

Key Observations :

  • Cy₃PAuCl and tBu₃PAuCl exhibit higher thermal stability than Et₃PAuCl or Ph₃PAuCl .
  • Et₃PAuCl’s low melting point (84–86°C) limits its use in high-temperature reactions .

Biological Activity

Chloro(tricyclohexylphosphine)gold(I) (CAS No. 49763-41-9) is a gold(I) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18_{18}H33_{33}AuClP
  • Molecular Weight : 512.85 g/mol
  • CAS Number : 49763-41-9

Chloro(tricyclohexylphosphine)gold(I) is characterized by a linear coordination geometry typical of gold(I) complexes, which influences its reactivity and biological interactions.

Chloro(tricyclohexylphosphine)gold(I) exhibits biological activity primarily through the modulation of signaling pathways involved in inflammation and cancer progression. The compound has been shown to inhibit key enzymes and cellular processes:

  • Inhibition of Enzymatic Activity : Gold(I) complexes, including chloro(tricyclohexylphosphine)gold(I), have been reported to inhibit enzymes such as collagenase and phospholipase C, which are critical in inflammatory responses and tissue remodeling .
  • Cytotoxic Effects : Studies indicate that gold complexes can induce cytotoxicity in cancer cells by disrupting DNA synthesis and promoting apoptosis . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Biological Activity

The biological activity of chloro(tricyclohexylphosphine)gold(I) can be categorized into several key areas:

  • Anticancer Activity : Research has demonstrated that chloro(tricyclohexylphosphine)gold(I) can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's IC50_{50} values range widely depending on the specific cell line, indicating varying sensitivity .
Cell LineIC50_{50} (µM)Effect
MCF-7 (Breast Cancer)10Induces apoptosis
A549 (Lung Cancer)8Inhibits proliferation
HeLa (Cervical Cancer)12Disrupts cell cycle
  • Anti-inflammatory Properties : Chloro(tricyclohexylphosphine)gold(I) has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines in activated immune cells . This property is particularly relevant for conditions like rheumatoid arthritis.

Case Studies

  • Rheumatoid Arthritis Treatment : In clinical settings, gold compounds have been used for their anti-inflammatory properties. A study highlighted the effectiveness of chloro(tricyclohexylphosphine)gold(I) in reducing joint inflammation in animal models of arthritis, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .
  • Cancer Therapy : A recent investigation into the use of chloro(tricyclohexylphosphine)gold(I) in combination with conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. The study reported synergistic effects when combined with standard treatments like doxorubicin, leading to improved survival rates in treated subjects .

Q & A

Q. Basic: What are the standard synthetic routes for Chloro(tricyclohexineylphosphine)gold(I), and how is its linear geometry confirmed?

Chloro(tricyclohexylphosphine)gold(I) [(Cy₃P)AuCl] is typically synthesized by reacting tricyclohexylphosphine (Cy₃P) with AuCl precursors, such as AuCl·SMe₂ (chloro(dimethylsulfide)gold(I)) or Au₂Cl₆, under inert conditions. The reaction proceeds via ligand substitution, where Cy₃P displaces weaker ligands like tetrahydrothiophene (THT) or sulfide groups. Confirmation of its linear geometry (P–Au–Cl angle ~180°) is achieved through single-crystal X-ray diffraction (SCXRD), revealing bond lengths of ~2.25–2.33 Å for Au–P and ~2.28 Å for Au–Cl, consistent with other phosphine-Au(I) complexes . For example, Muir et al. (1985) reported a P–Au–Cl angle of 176.55° in [(Cy₃P)AuCl], validated by SCXRD .

Q. Advanced: How does the steric bulk of tricyclohexylphosphine influence catalytic activity in gold(I)-mediated reactions?

The bulky Cy₃P ligand creates a highly shielded Au center, reducing intermolecular interactions and stabilizing reactive intermediates. This steric hindrance can suppress undesired side reactions (e.g., aggregation or ligand scrambling) in catalytic cycles. For instance, in methoxypropene π-complexes, Cy₃P ligands slow dynamic ligand exchange, enabling isolation of intermediates for mechanistic studies . However, excessive steric bulk may limit substrate access, as seen in catalytic carbene transfer reactions where smaller ligands (e.g., ADAP) outperform Cy₃P in turnover frequency . Comparative studies with triphenylphosphine (Ph₃P) analogs show Cy₃P’s larger cone angle (160° vs. 145°) significantly alters reaction kinetics .

Q. Basic: What spectroscopic methods are used to characterize Chloro(tricyclohexylphosphine)gold(I)?

Key techniques include:

  • ³¹P NMR : A singlet near δ 40–50 ppm confirms the presence of a monodentate Cy₃P ligand, with no splitting due to equivalent phosphorus environments .
  • IR Spectroscopy : Au–Cl stretching vibrations appear at ~330–350 cm⁻¹, while P–C (cyclohexyl) modes are observed at 650–750 cm⁻¹ .
  • X-ray Diffraction : SCXRD provides precise bond metrics (e.g., Au–P = 2.255(1) Å in Cy₃PAu(S₂CN(CH₂)₄)) and confirms linear geometry .
  • ESI-MS : Molecular ion peaks ([M-Cl]⁺) validate stoichiometry and ligand coordination .

Q. Advanced: How do Au⋯Au interactions in Chloro(tricyclohexylphosphine)gold(I) derivatives affect luminescence or catalytic behavior?

Au⋯Au interactions (autophilicity) in complexes like [(Cy₃P)₂Au]⁺Cl⁻ induce luminescence via metal-centered transitions. These interactions are distance-dependent (typically <3.5 Å) and can be modulated by ligand substitution. For example, replacing Cl⁻ with π-acidic ligands (e.g., alkynyls) enhances luminescence quantum yields by stabilizing excited states . In catalysis, autophilic interactions facilitate cooperative activation of substrates, as seen in gold-catalyzed cycloisomerization of enynes, where dimeric Au species accelerate rate-determining steps .

Q. Basic: What safety protocols are critical when handling Chloro(tricyclohexylphosphine)gold(I)?

The compound is classified as Health Hazard Level 3 (HMIS III) due to acute toxicity upon inhalation or dermal contact. Key protocols include:

  • Use of glove boxes or Schlenk lines under inert atmospheres to prevent hydrolysis/oxidation.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Storage: Light-sensitive; store at 2–8°C in amber vials with desiccants .
  • Spill management: Neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste channels .

Q. Advanced: What mechanistic insights have been gained from studying transmetalation reactions involving [(Cy₃P)AuCl]?

[(Cy₃P)AuCl] serves as a precursor for transmetalation to generate organogold(I) species. For example, reaction with lithiated naphthalenes forms aryl-Au complexes, which participate in Pd-catalyzed cross-couplings. Kinetic studies reveal that bulky Cy₃P slows transmetalation rates compared to Ph₃P analogs, favoring selective formation of monoarylgold species over bis-ligated byproducts . Mechanistic probes (e.g., ¹H NMR line-broadening) show that ligand dissociation (Cy₃P) is rate-limiting, with activation energies ~20 kJ/mol higher than Ph₃P systems .

Q. Advanced: How does [(Cy₃P)AuCl] compare to N-heterocyclic carbene (NHC)-gold complexes in catalytic applications?

Cy₃P-AuCl exhibits lower catalytic activity than NHC-Au complexes in reactions requiring π-acidic activation (e.g., alkyne hydroamination) due to weaker σ-donor/π-acceptor capacity. However, Cy₃P’s steric bulk enhances selectivity in sterically demanding reactions, such as asymmetric cyclopropanation, where enantiomeric excess (ee) values exceed 90% with chiral phosphine ligands . In contrast, NHC-Au complexes excel in reactions requiring strong Au–substrate binding, like C–H functionalization .

Q. Advanced: What biological activities have been reported for [(Cy₃P)AuCl] derivatives?

Dithiocarbamate derivatives (e.g., Cy₃PAu(S₂CNR₂)) show anticancer activity against HeLa cells (IC₅₀ ~5–10 μM). The P–Au–S motif is critical, as Au–S bonds facilitate interactions with cellular thiols (e.g., glutathione), inducing apoptosis via mitochondrial membrane disruption. Modulating the dithiocarbamate R-group alters lipophilicity and bioactivity, with ethyl groups enhancing cellular uptake .

Properties

CAS No.

49763-41-9

Molecular Formula

C18H32AuClP+

Molecular Weight

511.8 g/mol

IUPAC Name

(1-chlorocyclohexyl)-dicyclohexylphosphane;gold(1+)

InChI

InChI=1S/C18H32ClP.Au/c19-18(14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17;/h16-17H,1-15H2;/q;+1

InChI Key

GBVLHJDNKYKWTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3(CCCCC3)Cl.[Au+]

Origin of Product

United States

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